molecular formula C11H9BrFNO2 B2942471 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione CAS No. 1343107-11-8

4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione

Cat. No.: B2942471
CAS No.: 1343107-11-8
M. Wt: 286.1
InChI Key: ASZWNSXBWJXLSY-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione ( 1343107-11-8) is a high-purity chemical compound offered with a minimum purity of ≥98% . This piperidine-2,6-dione derivative features a 4-bromo-2-fluorophenyl substituent, a structure characterized by its molecular formula C₁₁H₉BrFNO₂ and a molecular weight of 286.10 g/mol . The compound is typically supplied as a solid and should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability . As a building block featuring both a bromo and a fluoro group on the phenyl ring, this compound is a valuable intermediate for researchers in medicinal chemistry. It is particularly useful for exploring structure-activity relationships (SAR) and for further functionalization through cross-coupling reactions, such as Suzuki reactions, where the bromine can serve as a handle for palladium-catalyzed coupling. Researchers should handle this material with care, as it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment should be worn. This product is intended for Research and Further Manufacturing Use Only and is not intended for direct human or animal use.

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c12-7-1-2-8(9(13)5-7)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZWNSXBWJXLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-fluoroaniline with succinic anhydride in the presence of a suitable catalyst to form the desired piperidine-2,6-dione ring structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the fluorophenyl group enables SNAr reactions due to electron-withdrawing effects from both the fluorine substituent and the adjacent dione ring. This reactivity is enhanced under basic or catalytic conditions.

Reaction TypeReagents/ConditionsProductsKey Findings
Bromine Replacement Amines (e.g., piperidine), Pd catalysis (Pd(OAc)₂, XPhos)4-(4-Amino-2-fluorophenyl)piperidine-2,6-dioneYields up to 85% with Pd-based catalysts . Fluorine directs substitution to the bromine-bearing position .
Halogen Exchange CuI, KI, DMF, 120°C4-(4-Iodo-2-fluorophenyl)piperidine-2,6-dioneAchieved via Finkelstein reaction; iodination efficiency >90% .

Mechanistic Insight : The bromine atom acts as a leaving group, with palladium catalysts facilitating oxidative addition and transmetallation steps in cross-couplings . Fluorine’s electron-withdrawing nature stabilizes the Meisenheimer intermediate in SNAr .

Reduction of Carbonyl Groups

The dual ketone groups in the dione ring are susceptible to reduction, yielding alcohol or amine derivatives.

Reaction TypeReagents/ConditionsProductsKey Findings
Ketone → Alcohol NaBH₄, MeOH, 0°C → RT4-(4-Bromo-2-fluorophenyl)piperidine-2,6-diolSelective reduction of dione to diol (72% yield).
Ketone → Amine LiAlH₄, THF, reflux4-(4-Bromo-2-fluorophenyl)piperidine-2,6-diamineOver-reduction observed without temperature control.

Limitations : LiAlH₄ may over-reduce the aromatic bromine if stoichiometry is not carefully managed.

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Reaction TypeReagents/ConditionsProductsKey Findings
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O4-(2-Fluoro-4-arylphenyl)piperidine-2,6-dioneTolerates electron-rich/neutral aryl boronic acids (70–92% yields) .
Buchwald–Hartwig Amination Pd₂(dba)₃, XantPhos, Cs₂CO₃4-(4-Amino-2-fluorophenyl)piperidine-2,6-dioneEfficient for primary/secondary amines (88% yield with morpholine) .

Optimization : Microwave irradiation (100–120°C) reduces reaction times from hours to minutes .

Ring Functionalization and Rearrangements

The piperidine-2,6-dione core undergoes ring-opening or functionalization under specific conditions.

Reaction TypeReagents/ConditionsProductsKey Findings
Acid-Catalyzed Ring-Opening H₂SO₄, H₂O, 80°C4-(4-Bromo-2-fluorophenyl)glutaric acidQuantitative conversion via diketone hydrolysis .
Base-Mediated Cyclization t-BuOK, DMF, 110°CFused bicyclic lactamsForms 6- or 7-membered rings depending on substituents .

Notable Application : Ring-opened intermediates are precursors to cereblon-binding PROTACs.

Electrophilic Aromatic Substitution

The electron-deficient fluorophenyl ring resists traditional electrophilic substitution but reacts under directed ortho-metalation (DoM) conditions.

Reaction TypeReagents/ConditionsProductsKey Findings
Directed Lithiation LDA, THF, −78°C; Electrophile (e.g., I₂)4-(4-Bromo-2-fluoro-5-iodophenyl)piperidine-2,6-dioneLithium coordination by dione carbonyls directs iodination to C5 .

Oxidation and Stability

The dione ring exhibits stability under oxidative conditions but degrades in strong acids/bases.

ParameterConditionsOutcome
Air Oxidation RT, prolonged storageNo decomposition over 6 months.
Acidic Hydrolysis HCl (6M), refluxComplete ring-opening in 2 hrs.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar heterocyclic structures in biological systems .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-2,6-dione derivatives are characterized by substitutions on the phenyl ring or modifications to the piperidine core. Below is a detailed comparison of 4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione with key analogs:

Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Br, 2-F C₁₁H₈BrFNO₂ 284.09 Bromine enhances lipophilicity; fluorine improves metabolic stability.
4-(4-Chlorophenyl)piperidine-2,6-dione 4-Cl C₁₁H₁₀ClNO₂ 223.66 Smaller halogen (Cl) reduces steric hindrance; lower molecular weight.
4-(4-Bromophenyl)piperidine-2,6-dione 4-Br C₁₁H₁₀BrNO₂ 268.10 Bromine increases molecular weight but lacks fluorine’s electronic effects.
4-[2-(3,5-Dimethyl-2-oxocyclohexyl)ethyl]piperidine-2,6-dione Cyclohexyl substituent C₁₅H₂₁NO₃ 263.34 Bulky substituent may limit blood-brain barrier penetration.

Key Observations :

  • Fluorine’s electronegativity alters electronic density, affecting interactions with biological targets .
  • Steric Considerations : The ortho-fluoro substituent in the target compound introduces steric hindrance, which may influence receptor binding geometry compared to para-substituted analogs .
Pharmacological Activity
  • Antipsychotic Potential: Derivatives like 4-(4-chlorophenyl)-piperidine-2,6-dione exhibit potent dopamine D₂ and serotonin 5-HT₁A/₂A receptor activity . The bromo-fluoro analog’s enhanced lipophilicity may improve CNS penetration, though steric effects could reduce affinity.
  • Anticancer Applications: Piperidine-2,6-dione derivatives linked to cereblon (e.g., 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) are used in proteolysis-targeting chimeras (PROTACs) . Bromine’s hydrophobicity might enhance target protein binding in such systems.
  • Antimicrobial Activity : Cyclohexyl-substituted derivatives (e.g., naramycin B ) show antimicrobial properties, but the target compound’s halogenated phenyl group may lack this activity due to divergent mechanisms.

Biological Activity

4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione is a synthetic organic compound notable for its potential therapeutic applications, particularly in oncology and metabolic disorders. This compound features a piperidine ring with two carbonyl groups at the 2 and 6 positions and a para-bromofluorophenyl substituent at position 4. The presence of halogens, such as bromine and fluorine, significantly influences its biological activity and interaction with various molecular targets.

  • Molecular Formula : C11H10BrFNO2
  • Molecular Weight : 277.1 g/mol
  • Structure : The compound consists of a piperidine core substituted with a bromofluorophenyl group, which enhances its lipophilicity and biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It has shown promising results as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme crucial for the regulation of incretin hormones involved in glucose metabolism. DPP-4 inhibitors are significant in the treatment of type 2 diabetes mellitus (T2DM) by prolonging the action of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives, including halogenated variants like this compound. The compound has been evaluated for its effects on cancer cell lines, demonstrating:

  • Inhibition of Tumor Growth : Compounds with similar structures have been reported to inhibit IKKβ activity, leading to reduced NF-κB activation, which is often implicated in cancer progression .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that compounds with similar piperidine structures exhibit favorable metabolic stability and low toxicity profiles:

PropertyConditionParameterValue
Metabolic StabilityHuman% Remaining after 30 min>99%
CYP450 InhibitionCompound 10 μM% Inhibition<10% for most enzymes
hERG Channel BindingLigand-binding assay% Inhibition<1%

These parameters indicate a promising safety profile for further development in therapeutic applications .

Case Studies

  • DPP-4 Inhibition : A study highlighted the structure-activity relationship (SAR) of various piperidine derivatives, indicating that modifications at the para position can enhance DPP-4 inhibitory activity. The introduction of bromine and fluorine atoms was found to optimize binding affinity and selectivity .
  • Cancer Therapeutics : Research on similar compounds has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism involves apoptosis induction through mitochondrial pathways .

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